molecular formula C14H24ClNO B1378268 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride CAS No. 1394042-07-9

1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride

Cat. No.: B1378268
CAS No.: 1394042-07-9
M. Wt: 257.8 g/mol
InChI Key: ZZFQZQIQJBJDRP-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Highly Diastereoselective Synthesis

A study by Csatayová et al. (2011) demonstrated the use of tert-butyl sorbate in a highly diastereoselective aminohydroxylation, which is crucial for the asymmetric synthesis of complex sugars like 3,6-dideoxy-3-amino-L-talose. This synthetic pathway showcases the application of tert-butyl-based compounds in producing enantiomerically pure substances (Csatayová et al., 2011).

Polyisobutylene End-Quenching

Morgan, Martínez-Castro, and Storey (2010) explored the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations with alkoxybenzenes, including tert-butyl-based compounds. This process is vital for direct chain-end functionalization, impacting polymer synthesis and modification (Morgan et al., 2010).

Aminocarbonylation Reactivity

Marosvölgyi-Haskó et al. (2016) investigated the aminocarbonylation of para-substituted iodobenzenes, including those with tert-butyl groups, demonstrating the influence of substituents on reactivity and product formation in carbonylation reactions (Marosvölgyi-Haskó et al., 2016).

Zirconium Complexes Stability

Research by Chartres et al. (2007) on the hydrolytic stability of Zirconium complexes with tert-butyl-based amino(polyphenolic) ligands illustrates the application in stabilizing metal complexes, which is essential for catalysis and materials science (Chartres et al., 2007).

Uranyl Ion Coordination

Sopo, Goljahanpoor, and Sillanpää (2007) synthesized new aminoalkylbis(phenolate) ligands, including those with tert-butyl groups, for uranyl(VI) ion coordination. These findings contribute to the understanding of complexation and extraction studies of radioactive elements (Sopo et al., 2007).

Polyimides with Low Dielectric Constant

Chern and Tsai (2008) developed new polyimides with tert-butyl side groups, demonstrating how the introduction of tert-butyl groups affects the dielectric constant, solubility, and thermal properties of polyimides, which is crucial for electronic and aerospace applications (Chern & Tsai, 2008).

Properties

IUPAC Name

3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFQZQIQJBJDRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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